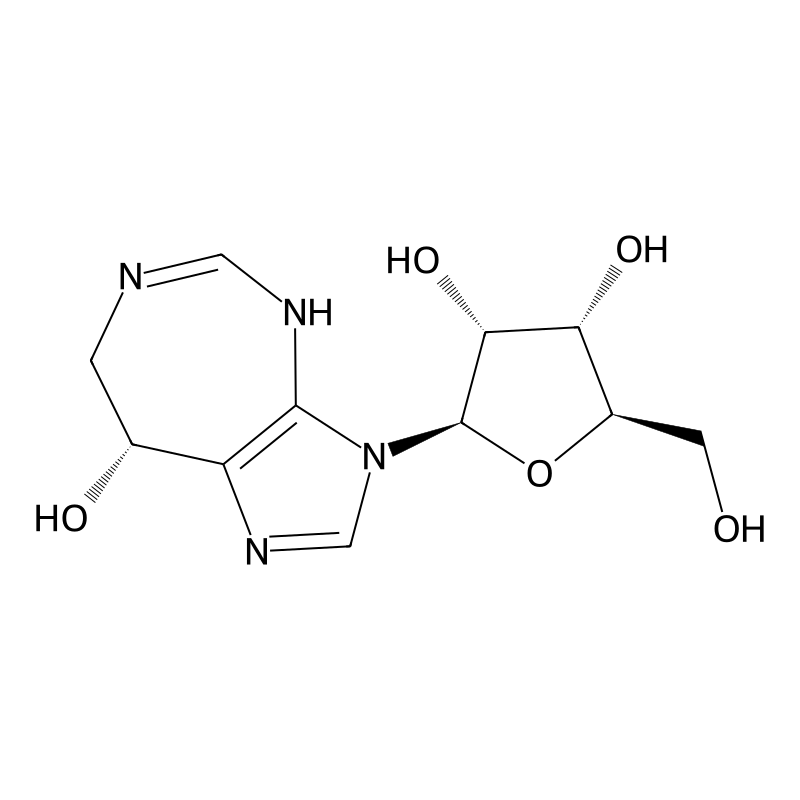

Coformycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Coformycin is a naturally occurring antibiotic produced by certain species of bacteria belonging to the genus Streptomyces []. While not used clinically due to toxicity concerns, coformycin finds valuable applications in scientific research due to its potent inhibitory effect on a specific enzyme.

Inhibition of Adenosine Deaminase

Coformycin acts as a competitive inhibitor of the enzyme adenosine deaminase (ADA) []. ADA plays a crucial role in purine metabolism, specifically by deaminating adenosine into inosine. Coformycin binds to the active site of ADA, preventing adenosine from binding and subsequent conversion to inosine. This inhibition disrupts cellular purine metabolism, which can be a useful tool for researchers studying various biological processes.

Here's how coformycin's inhibition of ADA is used in research:

Studying the role of adenosine in cell signaling

Adenosine acts as a signaling molecule in various cellular processes. By inhibiting ADA and increasing intracellular adenosine levels, researchers can investigate the effects of adenosine signaling on different cellular functions [].

Investigating diseases associated with abnormal purine metabolism

Certain diseases, like SCID (severe combined immunodeficiency) can involve deficiencies in ADA activity. Studying the effects of coformycin on cell lines or animal models with altered ADA function can help researchers understand the mechanisms behind these diseases [].

Developing new therapeutic strategies

The ability of coformycin to modulate purine metabolism holds potential for developing novel therapeutic approaches. Researchers can explore how coformycin-mediated ADA inhibition might be used to treat conditions like cancers or autoimmune diseases where purine metabolism plays a role [].

Coformycin is a naturally occurring nucleoside derived from Streptomyces kaniharaensis. It is recognized for its unique structural features, particularly the presence of a 1,3-diazepine ring, which distinguishes it from other nucleosides. This compound exhibits potent inhibitory activity against adenosine deaminase, an enzyme crucial for the metabolism of adenosine, thereby making it significant in therapeutic applications, especially in oncology and antiviral treatments .

The biosynthesis of coformycin involves several key enzymatic reactions. Initially, the precursor molecules undergo a series of transformations that include:

- Dieckmann Cyclization: This reaction forms a seven-membered ring structure, which is critical in the pathway leading to coformycin .

- Reduction and Dephosphorylation: Catalyzed by NADPH-dependent dehydrogenase (CofA), this step completes the biosynthetic pathway by converting intermediate products into coformycin .

- Amadori-like Rearrangement: This rearrangement is facilitated by HisA and is essential for the final steps of coformycin synthesis .

Coformycin's primary biological activity lies in its role as an adenosine deaminase inhibitor. By inhibiting this enzyme, coformycin prevents the conversion of 2′-deoxyadenosine to 2′-deoxyinosine, leading to increased levels of deoxyadenosine in cells. This mechanism has been linked to its anticancer properties, making it a candidate for therapeutic use in various malignancies and viral infections .

Coformycin can be synthesized through various methods:

- Biosynthetic Pathway: Utilizing microbial fermentation techniques with Streptomyces kaniharaensis to produce coformycin naturally.

- Chemical Synthesis: Laboratory synthesis involves multiple steps including:

Coformycin has several notable applications:

- Anticancer Therapy: Its ability to inhibit adenosine deaminase makes it useful in cancer treatment by altering cellular metabolism.

- Antiviral Agent: Coformycin has shown effectiveness against certain viral infections due to its mechanism of action on nucleotide metabolism .

- Research Tool: It serves as a valuable tool in biochemical research for studying purine metabolism and enzyme inhibition mechanisms.

Studies have shown that coformycin interacts specifically with adenosine deaminase, leading to conformational changes in the enzyme that inhibit its activity. The binding affinity and kinetics of these interactions have been characterized using methods such as nuclear magnetic resonance spectroscopy and high-pressure liquid chromatography . These studies provide insights into how structural modifications can enhance or reduce inhibitory effects.

Coformycin shares structural similarities with several other nucleosides, particularly those that also act as adenosine deaminase inhibitors. Here are some similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Pentostatin | Contains a similar diazepine structure | Inhibitor of adenosine deaminase | Used clinically for hairy cell leukemia |

| Formycin | C-nucleoside | Antiviral and antibacterial | Different biosynthetic pathway |

| Isocoformycin | Structural isomer of coformycin | Adenosine deaminase inhibitor | Variability in enzyme binding |

Coformycin's uniqueness lies in its specific biosynthetic origin and its distinct chemical transformations during synthesis, which may confer different pharmacological properties compared to these similar compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Hanvey JC, Hawkins ES, Baker DC, Suhadolnik RJ. 8-Ketodeoxycoformycin and 8-ketocoformycin as intermediates in the biosynthesis of 2'-deoxycoformycin and coformycin. Biochemistry. 1988 Jul 26;27(15):5790-5. PubMed PMID: 3052586.

3: Danton MJ, Coleman MS. Isolation of mutant adenosine deaminase by coformycin affinity chromatography. Anal Biochem. 1986 Nov 15;159(1):233-9. PubMed PMID: 3492941.

4: Han BW, Bingman CA, Mahnke DK, Sabina RL, Phillips GN Jr. Crystallization and preliminary X-ray crystallographic analysis of adenosine 5'-monophosphate deaminase (AMPD) from Arabidopsis thaliana in complex with coformycin 5'-phosphate. Acta Crystallogr Sect F Struct Biol Cryst Commun. 2005 Aug 1;61(Pt 8):740-2. Epub 2005 Jul 8. PubMed PMID: 16511144; PubMed Central PMCID: PMC1952363.

5: Szentmiklósi AJ, Németh M, Cseppentö A, Szegi J, Papp JG, Szekeres L. Effects of hypoxia on the guinea-pig myocardium following inhibition of adenosine deaminase by coformycin. Arch Int Pharmacodyn Ther. 1984 Jun;269(2):287-94. PubMed PMID: 6476984.

6: Castro C, Britt BM. Binding thermodynamics of the transition state analogue coformycin and of the ground state analogue 1-deazaadenosine to bovine adenosine deaminase. J Enzyme Inhib. 2001;16(3):217-32. PubMed PMID: 11697042.

7: Szentmiklósi AJ, Németh M, Cseppentö A, Szegi J, Papp JG, Szekeres L. Potentiation of the myocardial actions of adenosine in the presence of coformycin, a specific inhibitor of adenosine deaminase. Arch Int Pharmacodyn Ther. 1982 Apr;256(2):236-52. PubMed PMID: 7103613.

8: Goday A, Simmonds HA, Webster DR, Levinsky RJ, Watson AR, Hoffbrand AV. Importance of platelet-free preparations for evaluating lymphocyte nucleotide levels in inherited or acquired immunodeficiency syndromes. Clin Sci (Lond). 1983 Dec;65(6):635-43. PubMed PMID: 6414755.

9: Ho MC, Cassera MB, Madrid DC, Ting LM, Tyler PC, Kim K, Almo SC, Schramm VL. Structural and metabolic specificity of methylthiocoformycin for malarial adenosine deaminases. Biochemistry. 2009 Oct 13;48(40):9618-26. doi: 10.1021/bi9012484. PubMed PMID: 19728741; PubMed Central PMCID: PMC2771402.

10: Matsumoto SS, Yu J, Yu AL. Inhibition of RNA synthesis by deoxyadenosine plus deoxycoformycin in resting lymphocytes. J Immunol. 1983 Dec;131(6):2762-6. PubMed PMID: 6196398.

11: Marongiu ME, Pani A, Tinti E, Grifantini M, Franchetti P, Cristalli G, La Colla P. Enhancement of the anti-HIV-1 activity of ddAdo by coformycin, EHNA and deaza-EHNA derivatives. New Microbiol. 1995 Oct;18(4):359-70. PubMed PMID: 8590388.

12: Brox LW, Pollock E, Belch A. Adenosine and deoxyadenosine toxicity in colony assay systems for human T-lymphocytes, B-lymphocytes, and granulocytes. Cancer Chemother Pharmacol. 1982;9(1):49-52. PubMed PMID: 6982786.

13: Kline PC, Schramm VL. Electrostatic potential surfaces of the transition state for AMP deaminase and for (R)-coformycin, a transition state inhibitor. J Biol Chem. 1994 Sep 2;269(35):22385-90. PubMed PMID: 8071366.

14: Lee SH, Thomas LK, Unger FM, Christian R, Sartorelli AC. Comparative antineoplastic activity against P388 leukemia of 9-beta-D-arabinofuranosyladenine (araA) and 9-beta-(2'-azido-2'-deoxy-D-arabinofuranosyl) adenine (arazide). Int J Cancer. 1981 May 15;27(5):703-8. PubMed PMID: 6974703.

15: Jackson RC, Leopold WR, Ross DA. The biochemical pharmacology of (2'-R)-chloropentostatin, a novel inhibitor of adenosine deaminase. Adv Enzyme Regul. 1986;25:125-39. PubMed PMID: 2433905.

16: Grever MR, Siaw MF, Coleman MS, Whisler RL, Balcerzak SP. Inhibition of K and NK lymphocyte cytotoxicity by an inhibitor of adenosine deaminase and deoxyadenosine. J Immunol. 1983 Jan;130(1):365-9. PubMed PMID: 6600187.

17: Kajander EO, Kubota M, Willis EH, Carson DA. S-adenosylmethionine metabolism as a target for adenosine toxicity. Adv Exp Med Biol. 1986;195 Pt B:221-6. PubMed PMID: 3490121.

18: Ashby B, Holmsen H. Platelet AMP deaminase. Regulation by Mg-ATP2- and inorganic phosphate and inhibition by the transition state analog coformycin. J Biol Chem. 1983 Mar 25;258(6):3668-72. PubMed PMID: 6601104.

19: Parks RE Jr, Dawicki DD, Agarwal KC, Chen SF, Stoeckler JD. Role of nucleoside transport in drug action. The adenosine deaminase inhibitor, deoxycoformycin, and the antiplatelet drugs, dipyridamole and dilazep. Ann N Y Acad Sci. 1985;451:188-203. PubMed PMID: 3878117.

20: Else M, Dearden CE, Matutes E, Forconi F, Lauria F, Ahmad H, Kelly S, Liyanage A, Ratnayake V, Shankari J, Whalley I, Catovsky D. Rituximab with pentostatin or cladribine: an effective combination treatment for hairy cell leukemia after disease recurrence. Leuk Lymphoma. 2011 Jun;52 Suppl 2:75-8. doi: 10.3109/10428194.2011.568650. Epub 2011 Apr 19. PubMed PMID: 21504288.